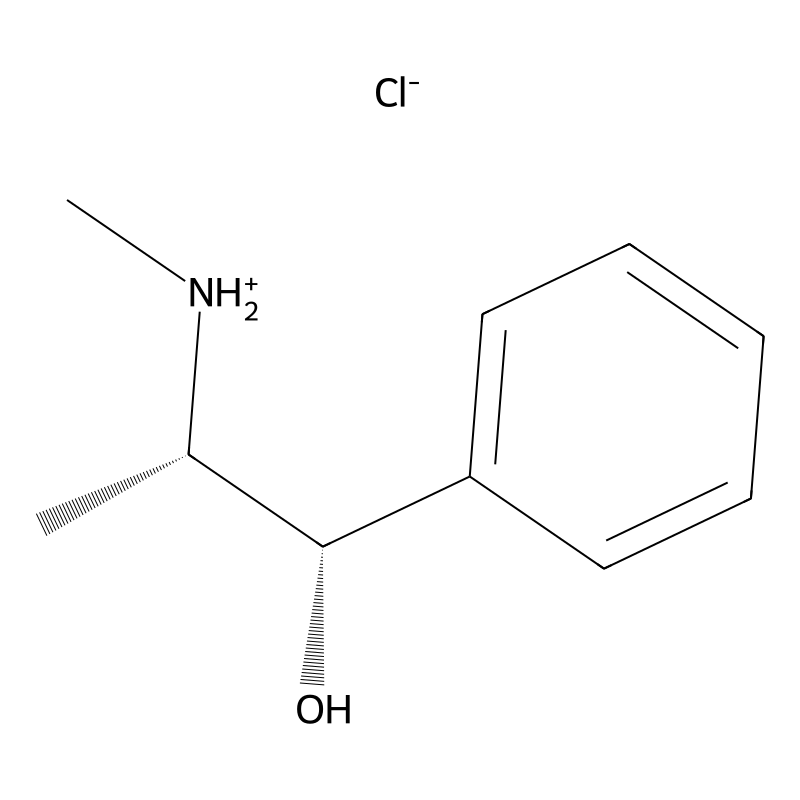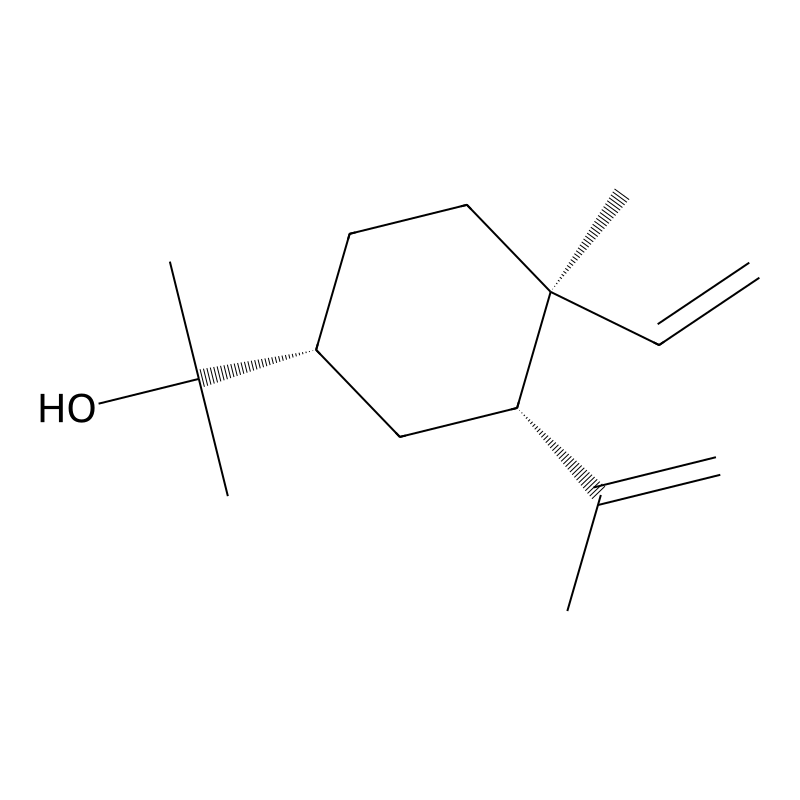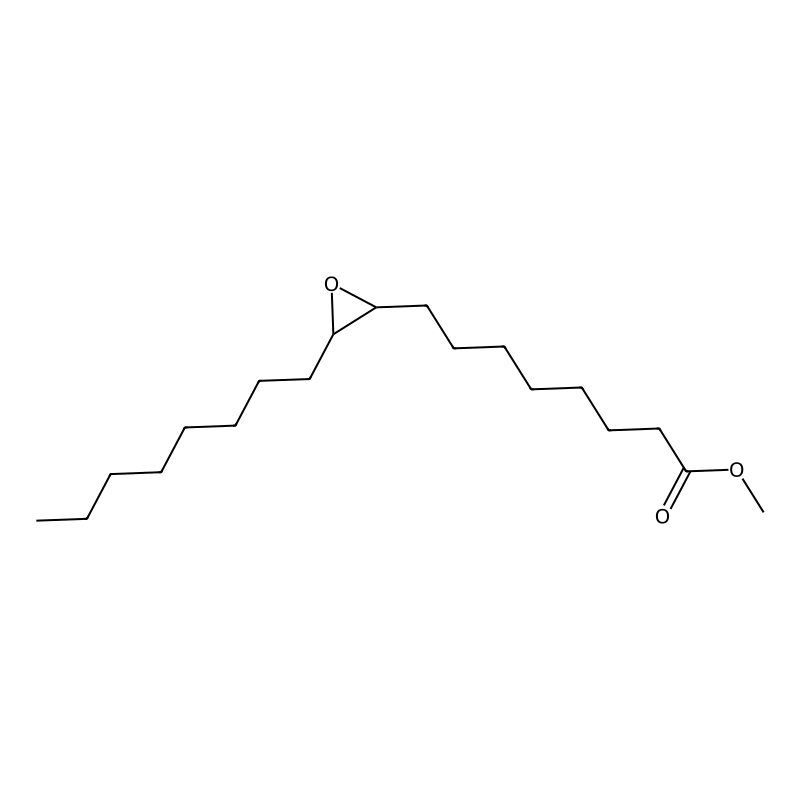Pseudoephedrine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Treatment of Nasal Congestion
Pseudoephedrine hydrochloride's primary application in research is aligned with its clinical use: treating nasal congestion. Studies investigate its efficacy in relieving symptoms associated with the common cold, allergic rhinitis, and sinusitis Source: National Institutes of Health, [National Library of Medicine: ]. Researchers assess its effectiveness in reducing nasal blockage, edema (swelling), and mucus production.
Potential Benefits for Weight Management
Some scientific research explores the potential role of pseudoephedrine hydrochloride in weight management. Studies examine its effects on metabolism, thermogenesis (heat production), and appetite suppression Source: National Institutes of Health, [National Library of Medicine: ]. However, it's important to note that this research is ongoing, and pseudoephedrine hydrochloride is not currently approved as a weight-loss medication.
Investigating Effects on Attention and Cognitive Function
Pseudoephedrine hydrochloride's stimulant properties have led researchers to explore its potential effects on attention and cognitive function. Studies examine its impact on alertness, focus, and cognitive performance in healthy individuals and those with conditions like ADHD Source: National Institutes of Health, [National Library of Medicine: ]. This research is in its early stages, and more studies are needed to understand the full picture.
Pseudoephedrine hydrochloride is a sympathomimetic amine commonly used as a decongestant. It is a diastereomer of ephedrine, with the chemical formula and a molecular weight of approximately 165.23 g/mol. The compound exists primarily in two enantiomeric forms, with the (1S,2S)-form being the one utilized in medical applications. Pseudoephedrine is naturally found in plants of the Ephedra genus but is predominantly synthesized for commercial use through fermentation processes involving dextrose and benzaldehyde .
Pseudoephedrine acts as a decongestant by mimicking the effects of epinephrine (adrenaline), a natural neurotransmitter. It stimulates alpha-adrenergic receptors in the blood vessels of the nasal passages, causing them to constrict. This constriction reduces blood flow and tissue swelling, relieving congestion and stuffiness.
- High doses or misuse: Can lead to side effects like anxiety, insomnia, headache, and high blood pressure.
- Drug interactions: Can interact with other medications like antidepressants and MAO inhibitors, potentially causing serious adverse effects.
- Addiction: At high doses, pseudoephedrine can have addictive properties due to its stimulant effects.
Additionally, pseudoephedrine can react with acids to form esters, which may influence its pharmacological properties and stability in pharmaceutical formulations .
Pseudoephedrine primarily acts as an agonist at alpha-adrenergic receptors and has a weaker effect on beta-adrenergic receptors. Its mechanism involves vasoconstriction, leading to reduced nasal congestion by narrowing blood vessels in the nasal passages. This action is complemented by its ability to stimulate norepinephrine release from presynaptic neurons, further enhancing its decongestant effects .
The compound also exhibits stimulant properties, which can lead to side effects such as insomnia and anxiety. Its use is contraindicated in patients with certain health conditions, including hypertension and heart disease .
The predominant method for synthesizing pseudoephedrine involves:
- Fermentation: Dextrose is fermented using specific strains of yeast (e.g., Candida utilis or Saccharomyces cerevisiae).
- Addition of Benzaldehyde: After fermentation begins, benzaldehyde is introduced to produce L-PAC.
- Reductive Amination: L-PAC is then converted into pseudoephedrine through reductive amination processes .
This method allows for efficient large-scale production while maintaining the necessary purity for pharmaceutical applications.
Pseudoephedrine hydrochloride is primarily used for:
- Decongestion: Effective in relieving nasal and sinus congestion caused by colds, allergies, or respiratory infections.
- Combination Medications: Frequently included in formulations with antihistamines or analgesics to enhance therapeutic effects .
- Stimulant Effects: Occasionally used off-label for its stimulant properties, although this can lead to misuse and regulatory scrutiny due to its potential conversion into methamphetamine .
Interactions involving pseudoephedrine are significant due to its sympathomimetic activity. Notable interactions include:
- Monoamine Oxidase Inhibitors (MAOIs): Concurrent use can lead to hypertensive crises; thus, it is contraindicated .
- Other Sympathomimetics: Increased risk of cardiovascular side effects when combined with other sympathomimetic agents.
- Antihypertensives: Can counteract the effects of blood pressure medications due to its vasoconstrictive properties .
The pharmacokinetics of pseudoephedrine indicate that it has a half-life of approximately 6 hours and is primarily eliminated unchanged in urine .
Pseudoephedrine shares structural similarities with several other compounds, notably:
| Compound | Chemical Formula | Unique Features |
|---|---|---|
| Ephedrine | C10H15NO | More potent sympathomimetic effects |
| Phenylpropanolamine | C9H13NO | Used as an appetite suppressant |
| Amphetamine | C9H13N | Stronger central nervous system stimulant |
| Cathine | C9H11NO | Milder stimulant effects |
Uniqueness of Pseudoephedrine
Pseudoephedrine's uniqueness lies in its specific action as a nasal decongestant with minimal central nervous system stimulation compared to amphetamine and ephedrine. Its lower potency allows for safer use in treating nasal congestion without significant stimulant side effects, making it a preferred choice in many over-the-counter medications .
Pseudoephedrine hydrochloride possesses the molecular formula C₁₀H₁₅NO·HCl with a molecular weight of 201.69 g/mol [1] [2] [3]. The compound exists as the (1S,2S)-(+)-enantiomer, characterized by two defined stereocenters that establish its unique three-dimensional configuration [1] [4]. The systematic IUPAC nomenclature designates this compound as (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol hydrochloride [1] [3] [5].
The stereochemical arrangement distinguishes pseudoephedrine hydrochloride as a diastereomer of ephedrine, differing specifically in the spatial orientation around the chiral centers [1] [3]. This stereochemical distinction has profound implications for the compound's physical properties and intermolecular interactions in the solid state. The molecular structure contains a phenylpropanolamine backbone with a secondary methylamino group and a hydroxyl functionality positioned on adjacent carbon atoms [1] [3].
The compound is registered under CAS number 345-78-8 and European Community number 206-462-1 [2] [3] [6]. The InChI key BALXUFOVQVENIU-KXNXZCPBSA-N provides a unique digital identifier for this specific stereochemical configuration [3] [5].
Solid-State Properties
Polymorphism and Crystalline Forms
Pseudoephedrine hydrochloride crystallizes in an orthorhombic crystal system with space group P2₁2₁2₁ [7] [8]. The unit cell parameters demonstrate a = 7.337 Å, with additional crystallographic dimensions documented in structural studies [7] [8]. The compound exhibits characteristic intermolecular hydrogen bonding patterns that differ significantly from its diastereomeric counterpart, ephedrine hydrochloride [9] [10].
Solid-state nuclear magnetic resonance crystallography has revealed that pseudoephedrine hydrochloride adopts distinct space groups compared to ephedrine, reflecting the influence of stereochemistry on crystal packing arrangements [11] [10] [12]. The crystalline structure exhibits hydrogen bonding interactions, with O-H···Cl bond distances of approximately 2.16 Å, which correlate with specific vibrational frequencies observed in infrared spectroscopy [9].
The compound demonstrates polymorphic behavior under certain conditions, though detailed studies of multiple crystalline forms remain limited in the accessible literature. Advanced characterization techniques, including quadrupolar nuclear magnetic resonance crystallography guided crystal structure prediction (QNMRX-CSP), have been employed to elucidate structural details even in commercial dosage forms [11] [10] [12].
Hygroscopicity and Stability Profiles
Pseudoephedrine hydrochloride exhibits pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [13] [14] [15]. This hygroscopicity presents significant challenges in pharmaceutical formulation and storage, requiring controlled humidity conditions to maintain product integrity [13] [14].
The compound demonstrates thermal stability under ordinary storage conditions, with decomposition temperatures exceeding 200°C [16] [17]. However, the melting point ranges from 182.5 to 188°C, indicating thermal transitions occur well below decomposition [2] [18] [19] [20]. Loss on drying studies reveal moisture content should not exceed 0.5% when dried at 105°C for three hours [21].
Stability profiles indicate the compound remains stable across a pH range of 4.5 to 6.0, which corresponds to its natural pH in aqueous solution [22] [17] [21]. The compound exhibits relatively good stability under acidic conditions but demonstrates sensitivity to strongly basic environments [23] [24]. This pH-dependent stability influences both storage requirements and potential degradation pathways.
Solubility and Partition Coefficients
Pseudoephedrine hydrochloride demonstrates exceptional water solubility, classified as very soluble with solubility values approaching 2000 g/L [2] [22] [25]. This high aqueous solubility reflects the ionic nature of the hydrochloride salt and facilitates pharmaceutical formulation in various dosage forms.
The compound exhibits free solubility in ethanol (96%), with methanol solubility documented at 278 mg/mL [2] [18] [22]. In contrast, the compound shows limited solubility in less polar solvents, being sparingly soluble in chloroform, methylene chloride, and ether [2] [22] [26]. This solubility profile demonstrates the compound's preference for polar protic solvents.
The partition coefficient (log P) of -1.74 at 23°C and pH 7 indicates the compound's hydrophilic character [2] [18] [16]. This negative log P value reflects the compound's tendency to remain in aqueous phases rather than partitioning into lipophilic environments. The pKa value of 9.22 at 25°C identifies the compound as a weak base, with the methylamino group serving as the primary ionizable functionality [2] [18] [23].
Spectroscopic Fingerprinting
Vibrational Spectroscopy (Raman/IR)
Raman spectroscopy at 785 nm excitation provides distinctive fingerprint characteristics for pseudoephedrine hydrochloride, with characteristic bands at approximately 215, 265, 350, 450, and 555 cm⁻¹ [27] [28] [29]. These frequencies differ markedly from the corresponding bands in ephedrine (245 and 410 cm⁻¹), enabling reliable differentiation between these diastereomers [27] [28] [29].
Infrared spectroscopy reveals characteristic absorption patterns that reflect the compound's molecular structure and hydrogen bonding environment. The freebase form exhibits N-H stretching at 3317 cm⁻¹, C-H stretching in the 2950-2850 cm⁻¹ region, and aromatic C-H stretching between 3100-3000 cm⁻¹ [30]. The fingerprint region contains bands at 1375 cm⁻¹ (C-H bending), 1022 cm⁻¹ (C-C stretching), and 702-760 cm⁻¹ (benzene ring torsional vibrations) [30].
In the hydrochloride salt form, the O-H stretching frequency shifts to 3273 cm⁻¹, reflecting hydrogen bonding interactions with the chloride anion [9]. Excess hydrochloric acid presence can be detected through characteristic doublet bands at 2435 and 2477 cm⁻¹ [30]. Diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has proven particularly valuable for analyzing solid samples without extensive sample preparation [9].
Density functional theory calculations at the B3LYP/6-311+G(d,p) level provide theoretical validation of experimental vibrational frequencies [31]. Computed IR frequencies for the neutral state show N-H stretching at 3506 cm⁻¹ in the gas phase, shifting to 3451 cm⁻¹ for the anionic form [31]. Total energy distribution (TED) analysis has been performed to assign vibrational modes with confidence [31].
Nuclear Magnetic Resonance Studies
Proton nuclear magnetic resonance spectroscopy in deuterium oxide provides quantitative analytical capabilities for pseudoephedrine hydrochloride [32] [33] [34]. The C-CH₃ protons serve as the primary analytical signal for quantitative determinations, though N-CH₃ and -CH-O- protons also provide valuable structural information [32] [33] [34]. The use of acetamide as an internal standard enables accurate quantification with recovery rates exceeding 99.4% [32].
Stereochemical differentiation between ephedrine and pseudoephedrine becomes possible through analysis of the -CH-O- proton signals, particularly after addition of trace amounts of deuterium chloride [32] [34]. This approach enables detection of diastereomeric cross-contamination at levels as low as 1.92% [32].
Carbon-13 nuclear magnetic resonance spectroscopy provides complete structural characterization of the carbon framework [33]. Advanced two-dimensional nuclear magnetic resonance techniques have been employed to confirm the locations of ephedrine alkaloids and provide unambiguous structural assignments [33].
Solid-state ³⁵Cl nuclear magnetic resonance spectroscopy represents an emerging technique for structural characterization and polymorphism studies [11] [10] [12]. Electric field gradient tensor analysis provides detailed information about the chloride environment and enables crystal structure prediction even in complex dosage forms [11] [10] [12]. This technique has shown particular promise for analyzing pseudoephedrine hydrochloride in commercial preparations such as Sudafed® [11] [10] [12].
Benchtop nuclear magnetic resonance systems operating at 60 MHz have demonstrated capability for distinguishing between ephedrine, pseudoephedrine, and related compounds in both free base and hydrochloride salt forms [35] [36]. These portable systems offer potential advantages for forensic and quality control applications [35] [36].
Purity
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (26.8%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (66.85%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (26.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (41.16%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pharmacology
MeSH Pharmacological Classification
KEGG Target based Classification of Drugs
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]
Pictograms

Irritant
Other CAS
Use Classification
General Manufacturing Information
Dates
2: Suchecka D, Kucharska-Mazur J, Groszewska K, Mak M, Samochowiec J, Samochowiec A. [Analysis of the phenomenon of over-the-counter drug abuse and not controlled herbs trade by polish adolescents: Part I]. Med Pr. 2017 May 16;68(3):413-422. doi: 10.13075/mp.5893.00245. Epub 2017 Mar 28. Review. Polish. PubMed PMID: 28512368.
3: Hyuga S. The Pharmacological Actions of Ephedrine Alkaloids-free Ephreda Herb Extract and Preparation for Clinical Application. Yakugaku Zasshi. 2017;137(2):179-186. doi: 10.1248/yakushi.16-00233-4. Review. Japanese. PubMed PMID: 28154329.
4: Hale GM, Valdes J, Brenner M. The Treatment of Primary Orthostatic Hypotension. Ann Pharmacother. 2017 May;51(5):417-428. doi: 10.1177/1060028016689264. Epub 2017 Jan 16. Review. PubMed PMID: 28092986.
5: Deckx L, De Sutter AI, Guo L, Mir NA, van Driel ML. Nasal decongestants in monotherapy for the common cold. Cochrane Database Syst Rev. 2016 Oct 17;10:CD009612. Review. PubMed PMID: 27748955.
6: Abdel-Hamid IA, Elsaied MA, Mostafa T. The drug treatment of delayed ejaculation. Transl Androl Urol. 2016 Aug;5(4):576-91. doi: 10.21037/tau.2016.05.05. Review. PubMed PMID: 27652229; PubMed Central PMCID: PMC5001980.
7: Sawatsubashi M. [Clinical Management of Japanese Cedar Pollinosis]. Fukuoka Igaku Zasshi. 2016 Jan;107(1):1-7. Review. Japanese. PubMed PMID: 27333653.
8: Stanciu CN, Penders TM, Rouse EM. Recreational use of dextromethorphan, "Robotripping"-A brief review. Am J Addict. 2016 Aug;25(5):374-7. doi: 10.1111/ajad.12389. Epub 2016 Jun 11. Review. PubMed PMID: 27288091.
9: Trimeloni L, Spencer J. Diagnosis and Management of Breast Milk Oversupply. J Am Board Fam Med. 2016 Jan-Feb;29(1):139-42. doi: 10.3122/jabfm.2016.01.150164. Review. PubMed PMID: 26769886.
10: Van Berkel MA, Fuller LA, Alexandrov AW, Jones GM. Methylene blue, midodrine, and pseudoephedrine: a review of alternative agents for refractory hypotension in the intensive care unit. Crit Care Nurs Q. 2015 Oct-Dec;38(4):345-58. doi: 10.1097/CNQ.0000000000000086. Review. PubMed PMID: 26335214.
11: Sikk K, Taba P. Methcathinone "Kitchen Chemistry" and Permanent Neurological Damage. Int Rev Neurobiol. 2015;120:257-71. doi: 10.1016/bs.irn.2015.02.002. Epub 2015 Mar 12. Review. PubMed PMID: 26070761.
12: Achuthan S, Medhi B. A systematic review of the pharmacological approaches against snoring: can we count on the chickens that have hatched? Sleep Breath. 2015 Sep;19(3):1035-42. doi: 10.1007/s11325-015-1123-0. Epub 2015 Feb 14. Review. PubMed PMID: 25680547.
13: Zhanel GG, Love R, Adam H, Golden A, Zelenitsky S, Schweizer F, Gorityala B, Lagacé-Wiens PR, Rubinstein E, Walkty A, Gin AS, Gilmour M, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Tedizolid: a novel oxazolidinone with potent activity against multidrug-resistant gram-positive pathogens. Drugs. 2015 Feb;75(3):253-70. doi: 10.1007/s40265-015-0352-7. Review. PubMed PMID: 25673021.
14: Wright T. Middle-ear pain and trauma during air travel. BMJ Clin Evid. 2015 Jan 19;2015. pii: 0501. Review. PubMed PMID: 25599243; PubMed Central PMCID: PMC4298289.
15: Laccourreye O, Werner A, Giroud JP, Couloigner V, Bonfils P, Bondon-Guitton E. Benefits, limits and danger of ephedrine and pseudoephedrine as nasal decongestants. Eur Ann Otorhinolaryngol Head Neck Dis. 2015 Feb;132(1):31-4. doi: 10.1016/j.anorl.2014.11.001. Epub 2014 Dec 19. Review. PubMed PMID: 25532441.
16: Basova NE, Kormilitsin BN, Perchenok AY, Rozengatt EV, Saakov VS, Suvorov AA. [Ligands of cholinesterases of ephedrine and pseudoephedrine structure]. Zh Evol Biokhim Fiziol. 2013 Nov-Dec;49(6):385-93. Review. Russian. PubMed PMID: 25490843.
17: Senchina DS, Hallam JE, Kohut ML, Nguyen NA, Perera MA. Alkaloids and athlete immune function: caffeine, theophylline, gingerol, ephedrine, and their congeners. Exerc Immunol Rev. 2014;20:68-93. Review. PubMed PMID: 24974722.
18: Sherid M, Samo S, Husein H, Sulaiman S, Vainder JA. Pseudoephedrine-induced ischemic colitis: case report and literature review. J Dig Dis. 2014 May;15(5):276-80. doi: 10.1111/1751-2980.12133. Review. PubMed PMID: 24612436.
19: Skeldon SC, Goldenberg SL. Urological complications of illicit drug use. Nat Rev Urol. 2014 Mar;11(3):169-77. doi: 10.1038/nrurol.2014.22. Epub 2014 Feb 18. Review. PubMed PMID: 24535583.
20: Habrat B, Baran-Furga H, Sienkiewicz-Jarosz H, Sein Anand J, Poniatowska R. [Encephalopathy caused by intravenous potassium permanganate used for illegal production of methcathinone (ephedrone) from medicines containing pseudoephedrine]. Przegl Lek. 2013;70(8):613-6. Review. Polish. PubMed PMID: 24466704.








